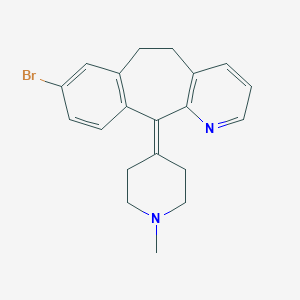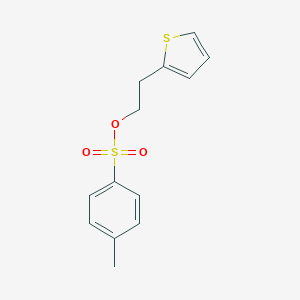
异香草素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
异香豆素醇是一种天然存在的蝶形花烷,属于异黄酮类,以其抗真菌活性而闻名。 它主要存在于豆科植物中,例如斜叶槐和豆科植物。 . 该化合物具有复杂的四环结构,包含苯并呋喃和苯并吡喃环,这与其生物活性有关。 .
科学研究应用
异香豆素醇有几种科学研究应用:
化学: 它因其独特的化学结构和反应性而被研究,可以为合成其他复杂的有机分子提供见解。
生物学: 该化合物的抗真菌特性使其成为植物生物学和农业领域研究开发天然杀真菌剂的课题。
作用机理
异香豆素醇主要通过与真菌细胞膜相互作用来发挥其作用。 该化合物破坏细胞膜的完整性,导致细胞裂解和死亡。 . 它靶向参与维持细胞膜结构的特定酶和蛋白质,从而抑制真菌生长。 .
作用机制
Target of Action
Isothymusin, a potent anti-oxidant agent, primarily targets enzymes associated with the promotion stage of cancer, including cycloxygenase-2 and lipoxygenase-5 . These enzymes play a crucial role in the proliferation of cancer cells .
Mode of Action
Isothymusin interacts with its targets by inhibiting their activity . This inhibition results in a decrease in the proliferation of various cancer cell lines . Additionally, it also inhibits the activity of proliferation markers like cathepsin-D , dihydrofolate reductase , hyaluronidase , and ornithine-decarboxylase .
Biochemical Pathways
Isothymusin affects several biochemical pathways involved in cancer progression. By inhibiting key enzymes and proliferation markers, it disrupts the pathways that promote cancer cell growth . The downstream effects of these disruptions include a reduction in the proliferation of leukemia, colon, skin, and breast cancer cell lines .
Pharmacokinetics
In silico studies support the in vitro enzyme inhibition assays outcome
Result of Action
Isothymusin shows radical scavenging activities and anti-proliferative activities in cancer cell lines . It affects the proliferation of leukemia, colon, skin, and breast cancer cell lines by more than 50%, but moderately affects prostate, kidney, lung, hepatic, and breast adenocarcinoma (up to 48%) .
生化分析
Cellular Effects
Isothymusin has shown potential as an inhibitor of cancer cell proliferation . It has been found to affect the proliferation of leukemia, colon, skin, and breast cancer cell lines by more than 50% . The compound exerts its effects by interacting with various cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Isothymusin exerts its effects through various mechanisms. It has been found to inhibit enzymes associated with the promotion stage of cancer, including cycloxygenase-2 and lipoxygenase-5 . Additionally, it also inhibits the activity of proliferation markers like cathepsin-D, dihydrofolate reductase, hyaluronidase, and ornithine-decarboxylase .
准备方法
合成路线和反应条件
异香豆素醇可以通过各种化学反应合成,涉及其四环结构的形成。 一种常见的方法是在酸性或碱性条件下对合适的先驱体进行环化,形成苯并呋喃和苯并吡喃环。 . 反应条件通常包括使用矿物酸或碱等催化剂来促进环化过程。 .
工业生产方法
异香豆素醇的工业生产涉及从植物来源中提取和纯化。 当豆科植物的叶子接种某些真菌时,会产生异香豆素醇作为植物抗毒素。 . 然后使用色谱技术分离该化合物,并通过结晶进一步纯化。 .
化学反应分析
相似化合物的比较
类似化合物
香豆素醇: 另一种具有类似抗真菌特性的蝶形花烷。
红霉素A: 以其抗菌活性而闻名。
申蝶形花烷: 表现出很强的抗真菌活性。
异香豆素醇的独特性
异香豆素醇因其特定的结构特征而独一无二,例如二甲基吡喃基团的存在,这与其强抗真菌活性有关。 . 它能够通过天然和化学方法合成,使其成为各种应用的多功能化合物。 .
属性
CAS 编号 |
98755-25-0 |
|---|---|
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol |
InChI |
InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,15,19,21H,10H2,1-2H3 |
InChI 键 |
WTKJOOHYNMPGLE-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O)OC |
规范 SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C |
外观 |
Yellow powder |
同义词 |
6,7-dimethoxy-5,8,4'-trihydroxyflavone isothymusin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological targets of Isothymusin and how does its interaction with these targets affect cancer cell proliferation?
A1: Isothymusin exhibits antiproliferative effects against various cancer cell lines, including leukemia, colon, skin, and breast cancer [, ]. While the exact mechanism of action requires further investigation, studies suggest that Isothymusin inhibits key enzymes involved in cancer promotion and progression. It effectively inhibits cyclooxygenase-2 and lipoxygenase-5, enzymes associated with inflammation and tumor promotion []. Moreover, Isothymusin targets proliferation markers such as cathepsin-D, dihydrofolate reductase, hyaluronidase, and ornithine decarboxylase, hindering cancer cell growth and proliferation [].
Q2: What is the structural characterization of Isothymusin?
A2: Isothymusin is a dimethoxy, trihydroxy flavone. While the provided research doesn't explicitly state its molecular formula and weight, it does indicate that spectroscopic data (¹H-NMR and ¹³C-NMR) has been used to confirm its structure [, ]. Further information about its spectroscopic characteristics can be found in research focusing on the chemical analysis of plants containing Isothymusin, such as Ocimum sanctum [].
Q3: Has Isothymusin demonstrated activity against specific proteins relevant to disease models?
A3: Yes, computational studies have explored the potential of Isothymusin as an anticancer agent against Oral Squamous Cell Carcinoma (OSCC) []. The research suggests that Isothymusin exhibits strong binding affinity to Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in OSCC and linked to metastasis []. This in silico study proposes Isothymusin as a potential chemotherapeutic agent for OSCC treatment due to its EGFR inhibitory potential. Further in vitro and in vivo studies are needed to validate these findings.
Q4: What is the potential of Isothymusin as a multi-targeted therapeutic agent?
A4: Isothymusin has shown promise in inhibiting multiple therapeutic targets. Research suggests its potential against Alzheimer's disease by inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1) []. Additionally, it has shown inhibitory activity against angiotensin-converting enzyme (ACE), suggesting potential as an antihypertensive agent [].
Q5: Beyond its anticancer properties, what other therapeutic potentials have been explored for Isothymusin?
A5: Isothymusin has shown potential in addressing neurodegenerative diseases like Alzheimer's disease. Studies demonstrate its inhibitory activity against enzymes like AChE, BChE, and BACE1, which are key targets for managing Alzheimer's disease []. Additionally, it acts as a potent peroxynitrite scavenger, highlighting its potential in mitigating oxidative stress, a crucial factor in neurodegenerative diseases [].
Q6: Has the structure-activity relationship (SAR) of Isothymusin been investigated, and what are the implications for its activity?
A6: While the provided research doesn't delve into detailed SAR studies on Isothymusin, it suggests that structural modifications could enhance its anticancer potential []. The research highlights the need for further derivatization of Isothymusin to develop analogs with improved efficacy. Exploring the SAR would be crucial in understanding which structural features are essential for its activity and how modifications could optimize its therapeutic profile.
Q7: What do in vitro studies reveal about Isothymusin's impact on cancer cell viability and redox status?
A8: Isothymusin exhibits potent radical scavenging activity against DPPH and nitric oxide, demonstrating its antioxidant capacity []. In vitro assays like MTT, Neutral Red Uptake, and Sulforhodamine-B assays revealed its significant antiproliferative activity against several cancer cell lines, including leukemia, colon, skin, and breast cancer []. These findings highlight its potential as an antiproliferative agent, potentially by modulating redox status within cancer cells.
Q8: Are there any known sources of Isothymusin in nature?
A10: Isothymusin is found in various plant species. Research identifies Ocimum sanctum (Tulsi) and Limnophila geoffrayi as natural sources of this compound [, , ]. These plants are recognized for their medicinal properties in traditional medicine, further supporting the potential therapeutic benefits of Isothymusin.
Q9: What analytical techniques are typically employed to characterize and quantify Isothymusin?
A11: Researchers commonly use techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS) to identify and quantify Isothymusin in plant extracts or biological samples []. This technique enables the separation and detection of Isothymusin based on its mass-to-charge ratio, providing valuable information about its presence and concentration.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)
![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-YL]methyl]-1-piperazinyl]benzoic acid ethyl ester](/img/structure/B30749.png)
![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)


![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)





